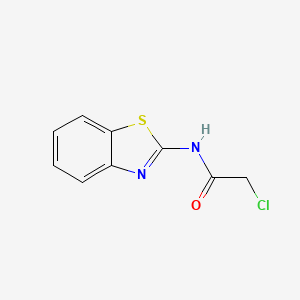
N-(6-Methyl-pyridin-2-yl)-succinamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-Methyl-pyridin-2-yl)-succinamic acid” is a chemical compound. Based on its name, it likely contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “N-(6-Methyl-pyridin-2-yl)-succinamic acid” were not found, a related compound, “(6-methyl-pyridin-2-ylamino)-acetic acid”, was synthesized through the rapid and straightforward reaction of 2-amino-6-methylpyridine with chloroacetic acid .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
One of the most significant applications of “N-(6-Methyl-pyridin-2-yl)-succinamic acid” is its use in enhancing antibacterial activity. In a study, two new complexes, Cu(II)-2-amino-6-methylpyridine and Cu(II)-(6-methyl-pyridin-2-ylamino)-acetic acid, were synthesized and characterized to find out the effect of polarity, active groups, and complexation on antibacterial activity . The novel ligand, (6-methyl-pyridin-2-ylamino)-acetic acid, was synthesized through the rapid and straightforward reaction of 2-amino-6-methylpyridine with chloroacetic acid in less than one minute . The complex [Cu((6-methyl-pyridin-2-ylamino)-acetic acid)2]Cl2·H2O inhibited the highest antibacterial activity .
Synthesis of Complexes
“N-(6-Methyl-pyridin-2-yl)-succinamic acid” is used in the synthesis of complexes. For instance, the complex of Cu(II) with 2-amino-6-methylpyridine was prepared from the reaction of CuCl2·2H2O and 2-amino-6-methylpyridine in a mole ratio of 1: 4 in methanol . Another complex of Cu(II) with (6-methyl-pyridin-2-ylamino)-acetic acid was synthesized through the reaction of CuCl2·2H2O and (6-methyl-pyridin-2-ylamino)-acetic acid in a 1:2 mole (metal:ligand) ratio in methanol .
Coordination Chemistry
The compound plays a significant role in coordination chemistry. In the complexes synthesized, 2-amino-6-methylpyridine is coordinated to Cu(II) via the N-H group, while, (6-methyl-pyridin-2-ylamino)-acetic acid through the carboxylic group . Both complexes were paramagnetic and are expected to have square planar geometry .
Eigenschaften
IUPAC Name |
4-[(6-methylpyridin-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7-3-2-4-8(11-7)12-9(13)5-6-10(14)15/h2-4H,5-6H2,1H3,(H,14,15)(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGKRAJXJGXBAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-(2-methylpropoxy)benzoyl]amino]acetic Acid](/img/structure/B1298271.png)
![6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1298276.png)
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-nitrophenyl)methylene]-](/img/structure/B1298283.png)


![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B1298293.png)


![[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1298305.png)
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)
![4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1298307.png)

